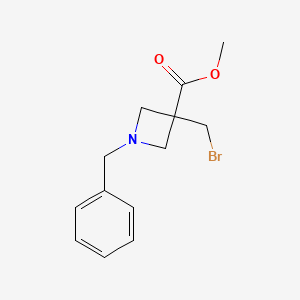![molecular formula C19H13N3O B11832980 [2,3'-Biquinoline]-2'-carboxamide CAS No. 62737-96-6](/img/structure/B11832980.png)
[2,3'-Biquinoline]-2'-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,3’-Biquinoline]-2’-carboxamide is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and as ligands in coordination chemistry. The unique structure of [2,3’-Biquinoline]-2’-carboxamide, which includes two quinoline units connected through a carboxamide linkage, makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Biquinoline]-2’-carboxamide can be achieved through various methods. One common approach involves the Fe-catalyzed three-component reaction. This method uses 2-methyl quinolines, anthranils, and N,N-dimethylacetamide (DMA) as starting materials. The reaction proceeds through C(sp3)-H activation, amination, nucleophilic addition, dehydration, and oxydehydrogenation steps . Another method involves the Suzuki-Miyaura cross-coupling reaction of 2-chloroquinoline with quinolin-3-ylboronic acid .
Industrial Production Methods
Industrial production of [2,3’-Biquinoline]-2’-carboxamide typically involves large-scale synthesis using the aforementioned methods. The Fe-catalyzed three-component reaction is particularly favored due to its efficiency and the availability of starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[2,3’-Biquinoline]-2’-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline units to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Wissenschaftliche Forschungsanwendungen
[2,3’-Biquinoline]-2’-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of [2,3’-Biquinoline]-2’-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with DNA and proteins, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Biquinoline: Another quinoline derivative with similar structural features but different chemical properties.
1,1’-Dialkyl-3,3’-di(2-quinolyl)-1,1’,4,4’-tetrahydro-4,4’-biquinolines: Compounds with similar quinoline units but different linkages and functional groups
Uniqueness
[2,3’-Biquinoline]-2’-carboxamide is unique due to its specific carboxamide linkage, which imparts distinct chemical and biological properties. This linkage allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
62737-96-6 |
|---|---|
Molekularformel |
C19H13N3O |
Molekulargewicht |
299.3 g/mol |
IUPAC-Name |
3-quinolin-2-ylquinoline-2-carboxamide |
InChI |
InChI=1S/C19H13N3O/c20-19(23)18-14(11-13-6-2-4-8-16(13)22-18)17-10-9-12-5-1-3-7-15(12)21-17/h1-11H,(H2,20,23) |
InChI-Schlüssel |
DFQLZQICOMNGFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=CC=CC=C4N=C3C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


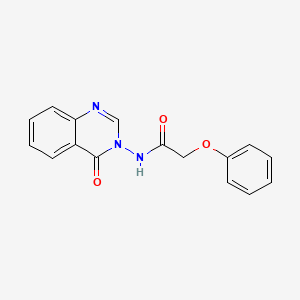

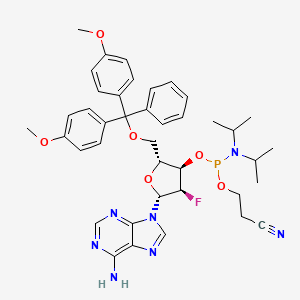
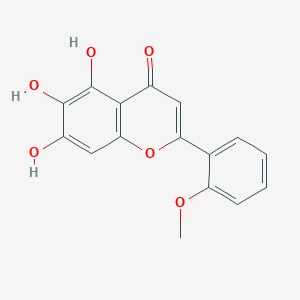
![8-Bromo-N-((5-fluoro-2,3-dihydrobenzofuran-4-yl)methyl)imidazo[1,5-c]pyrimidin-5-amine](/img/structure/B11832927.png)


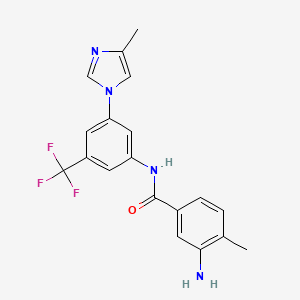

![Phosphonic acid, P-[[(1R)-2-amino-1-methylethoxy]methyl]-, diethyl ester](/img/structure/B11832959.png)
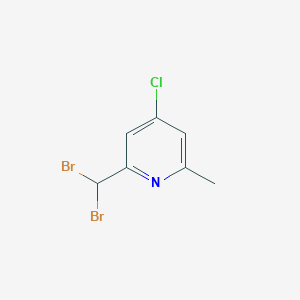
![1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate](/img/structure/B11832966.png)

